1-[4-(Methylthio)phenyl]ethanamine hydrochloride
CAS No.: 205937-77-5
Cat. No.: VC3036301
Molecular Formula: C9H14ClNS
Molecular Weight: 203.73 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Methylthio)phenyl]ethanamine hydrochloride - 205937-77-5](/images/structure/VC3036301.png)
Specification
CAS No. | 205937-77-5 |
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Molecular Formula | C9H14ClNS |
Molecular Weight | 203.73 g/mol |
IUPAC Name | 1-(4-methylsulfanylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H |
Standard InChI Key | FIKZELFTBUJWNB-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)SC)N.Cl |
Canonical SMILES | CC(C1=CC=C(C=C1)SC)N.Cl |
Introduction
1-[4-(Methylthio)phenyl]ethanamine hydrochloride is a hydrochloride salt of an arylethylamine derivative. This compound is characterized by a methylthio group at the para position of the phenyl ring and an ethanamine group. Its structural configuration can exist in both (S) and (R) enantiomeric forms, with the (S)-enantiomer being more commonly studied and referenced in scientific literature .
Synonyms and Alternative Names
The compound is known by several alternative names in the scientific literature and chemical databases:
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(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride
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(1S)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride
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(S)-1-(4-(methylthio)phenyl)ethan-1-amine hydrochloride
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(S)-1-(4-(METHYLTHIO)PHENYL)ETHANAMINE-HCl
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(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
Chemical Identifiers
Table 1 presents the key chemical identifiers associated with 1-[4-(Methylthio)phenyl]ethanamine hydrochloride:
Identifier Type | Value |
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PubChem CID | 53484788 |
CAS Registry Number | 1206910-91-9 |
InChI | InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 |
InChIKey | FIKZELFTBUJWNB-FJXQXJEOSA-N |
SMILES | CC@@HN.Cl |
DSSTox Substance ID | DTXSID60704219 |
Wikidata | Q82636583 |
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-[4-(Methylthio)phenyl]ethanamine hydrochloride is essential for its application in research and development processes.
Fundamental Properties
The compound exhibits distinct physicochemical characteristics that influence its behavior in various chemical and biological systems:
Table 2. Physical and Chemical Properties of 1-[4-(Methylthio)phenyl]ethanamine hydrochloride:
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C9H14ClNS | Computed by PubChem 2.1 |
Molecular Weight | 203.73 g/mol | Computed by PubChem 2.1 |
Exact Mass | 203.0535483 Da | Computed by PubChem 2.1 |
Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
Parent Compound | CID 40465570 ((1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine) | PubChem |
Structural Characteristics
1-[4-(Methylthio)phenyl]ethanamine hydrochloride possesses several key structural features that contribute to its chemical reactivity and potential biological activity:
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A chiral center at the α-carbon of the ethanamine group, which can exist in (S) or (R) configuration
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A para-substituted phenyl ring with a methylthio (methylsulfanyl) group
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A primary amino group that is protonated and forms an ionic bond with the chloride counterion
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An aromatic system that contributes to π-π interactions with potential binding partners
The methylthio group at the para position of the phenyl ring introduces sulfur chemistry into the molecule, which may contribute to its properties and reactivity patterns. This functional group can undergo oxidation reactions to form sulfoxides or sulfones, similar to what is observed with related compounds in organic synthesis pathways .
Synthesis Methods
Related Synthetic Methodologies
The patent information in the search results describes the synthesis of related compounds containing the 4-(methylthio)phenyl moiety. These procedures may be adapted for the synthesis of 1-[4-(Methylthio)phenyl]ethanamine hydrochloride:
"The chlorination of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride is carried out using hydrochloric acid, advantageously using concentrated hydrochloric acid, at a temperature of from 10°C to 40°C. The reaction is usually carried out in an organic solvent, advantageously in a water-immiscible solvent, such as, for example, in toluene."
This reaction could serve as an initial step in a synthetic pathway toward the target compound. The methylthio group remains stable under these conditions, allowing for selective functionalization at other positions of the molecule.
Comparison with Structurally Related Compounds
Parent Compound and Derivatives
1-[4-(Methylthio)phenyl]ethanamine hydrochloride is related to its parent compound (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine (CID 40465570) and other derivatives . The hydrochloride salt form improves water solubility and stability compared to the free base, making it more suitable for certain applications.
Related Aromatic Amines
Table 3. Comparison of 1-[4-(Methylthio)phenyl]ethanamine hydrochloride with Related Compounds:
Compound | Key Structural Difference | Potential Impact on Properties |
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(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine | Free base vs. hydrochloride salt | Reduced water solubility, different crystallinity |
4-(Methylthio)aniline hydrochloride | Absence of α-methyl group | Achiral, different reactivity pattern |
4-(Methylsulfonyl)phenyl derivatives | Oxidized sulfur (sulfone vs. sulfide) | Increased polarity, different electronic properties |
Chemical Reactivity and Transformations
Amino Group Reactivity
The primary amine functionality in 1-[4-(Methylthio)phenyl]ethanamine hydrochloride can participate in various reactions typical of amines:
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Nucleophilic substitution reactions
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Amide formation with carboxylic acids or acid chlorides
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Imine formation with aldehydes or ketones
Methylthio Group Transformations
The methylthio (methylsulfanyl) group can undergo several transformations that could be valuable in derivatization strategies:
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Oxidation to sulfoxides or sulfones using peroxide-based reagents:
"Oxidation... is advantageously carried out using hydrogen peroxide in the presence of an alkali metal tungstate, at a temperature of from 10°C to 40°C, preferably at about 20°C." -
Nucleophilic aromatic substitution reactions under appropriate conditions
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